molecular formula C29H46N4O6S B561456 Dansyl-DL-glutamic acid CAS No. 102783-69-7

Dansyl-DL-glutamic acid

Cat. No. B561456
M. Wt: 578.769
InChI Key: MGRPKORXMPGQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dansyl-DL-glutamic acid is a derivative of DL-glutamic acid, which is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . The dansyl group is added to the amino acid through a process known as dansylation .


Synthesis Analysis

The synthesis of Dansyl-DL-glutamic acid involves a process called dansylation. In this process, the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction is often used in the analysis of amino acids .


Molecular Structure Analysis

The molecular formula of Dansyl-DL-glutamic acid is C17H20N2O6S.2C6H13N . The dansyl group is covalently linked to the amino acid, improving its retention on reverse-phase columns .


Chemical Reactions Analysis

Dansyl-DL-glutamic acid is used in High-Performance Liquid Chromatography (HPLC) analysis. The dansyl group improves the retention of the amino acid on reverse-phase columns, which is critical for the analysis .


Physical And Chemical Properties Analysis

Dansyl-DL-glutamic acid has diverse chemical properties that do not retain well on traditional reverse-phase columns . Its physical properties are not well-documented in the available literature.

Scientific Research Applications

  • Metabolic Fate in Astrocytes : Dansyl-DL-glutamic acid is used in the study of the metabolic fate of glutamate in astrocytes. It has been instrumental in understanding how glutamate is converted to glutamine and aspartate in mouse astrocytes cultures, as well as the formation of α-ketoglutarate and CO2 (Yu, Schousboec, & Hertz, 1982).

  • Analysis in Tissue Studies : Dansyl chloride, a derivative of Dansyl-DL-glutamic acid, is used for studying tissue-free amines and amino acids, including the analysis of minute tissue samples from the brain and invertebrates (Osborne, 1973).

  • Detection of Glutamic Acid in Cells : A method utilizing dansyl chloride derivatization has been developed for sensitive detection of glutamic acid in the diffusion medium of retinal cells. This highlights its use in understanding the release of excitatory amino acids under different cellular conditions (Timperio, Fagioni, Grandinetti, & Zolla, 2007).

  • Studying Amino Acid Metabolism : Dansyl-DL-glutamic acid derivatives are used to study the metabolism of various amino acids, including GABA, in brain tissues. This helps in understanding the biochemical pathways and functioning of neurotransmitters (Minchin & Fonnum, 1979).

  • Sensor for Amino Acids : Dansyl derivatives have been used to create sensors for detecting specific amino acids like Aspartic acid (Asp) and Glutamic acid (Glu) in aqueous solutions. This has implications in biochemical assays and clinical diagnostics (Zhang, Cao, & Ding, 2017).

Safety And Hazards

Dansyl-DL-glutamic acid should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

The future directions of Dansyl-DL-glutamic acid research could involve its use in studying metabolism, as quantification of amino acids in biological samples is a critical tool for this field . Additionally, its use in peptide sequence determination could also be further explored .

properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPKORXMPGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-DL-glutamic acid

Citations

For This Compound
20
Citations
KM Balss, WN Vreeland, KW Phinney… - Analytical …, 2004 - ACS Publications
… Capillary electrophoretic separations of dansyl-dl-glutamic acid were performed on an HP 3D capillary electrophoresis system (Hewlett-Packard, Wilmington, DE 32 ) with a photodiode …
Number of citations: 89 pubs.acs.org
DW Armstrong, FY He, SM Han - Journal of Chromatography A, 1988 - Elsevier
… Significant resolution of dansyl DL-glutamic acid occurs when the mobile phase contains more than 0.04 it4 /I-CD. Optimum enantiomeric resolution occurs between approximately 0.08 …
Number of citations: 95 www.sciencedirect.com
LD Burtnick, IZ Steinberg - Analytical Biochemistry, 1978 - Elsevier
Instrumentation is described for the sensitive detection of small shifts in the emission peaks of fluorescence spectra. The method is based on the modulation with time of the wavelength …
Number of citations: 5 www.sciencedirect.com
M Yoshinaga, M Tanaka - Analytica chimica acta, 1995 - Elsevier
The chiral separation ability of octakis2-, 3- and 6-mono-O-methyl, 2,3-, 2,6- and 3,6-di-O-methyl, and 2,3,6-tri-O-methyl)-γ-cyclodextrins as chiral selectors in capillary zone …
Number of citations: 19 www.sciencedirect.com
W Baeyens, J Bruggeman, C Dewaele… - Journal of …, 1990 - Wiley Online Library
Bis(2,4,6‐trichlorophenyl) oxalate (TCPO)‐hydrogen‐peroxide‐generated chemiluminescence (CL) of four dansyl amino acids has been used as a model system for the optimization of …
P Sun, GE Barker, GJ Mariano, RA Hartwick - Electrophoresis, 1994 - Wiley Online Library
A method for the chiral separation of dansyl‐DL‐amino acid mixtures using a dextran (M r 2 000 000) polymer network containing β‐cyclodextrin (β‐CD) in HPCE was developed. …
G Felix, C Cachau, A Thienpont, MH Soulard - Chromatographia, 1996 - Springer
β-cyclodextrin chiral stationary phases (CD-CSP) having different spacer lengths have been prepared and evaluated (retention, selectivity, resolution) for the liquid chromatographic …
Number of citations: 39 idp.springer.com
H Brückner, B Sorsche, A Esna-Ashari… - Amino Acids: Chemistry …, 1990 - Springer
The chiral resolution of various N-acyl-DL-amino acids [acyl = formyl, acetyl, monochloroacetyl, trifluoroacetyl, benzyloxycarbonyl (Z), tert. butyloxycarbonyl (Boc)] as well as dansyl-DL-…
Number of citations: 2 link.springer.com
W Baeyens, B Lin, V Corbisier - Analyst, 1990 - pubs.rsc.org
… Dansylamino acids (dansyl-L-alanine, dansyl-DL-glutamic acid, dansyl-DL-methionine and dansyl-DL-norleucine) were supplied by Sigma (St. Louis, MO, USA) and stored below 0C. …
Number of citations: 24 pubs.rsc.org
H Brücknera, B Sorsche, A Esna-Asharia… - … Biology and Medicine, 2012 - books.google.com
The chiral resolution of various N-acyl-DL-amino acids [acyl= formyl, acetyl, monochloroacetyl, trifluoroacetyl, benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc)] as well as dansyl-DL-…
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.